3-Bromo-4-methyl-1H-pyrazole-5-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

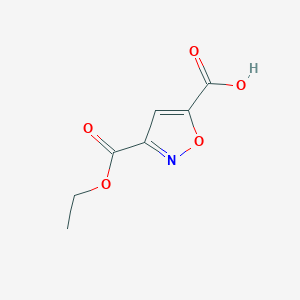

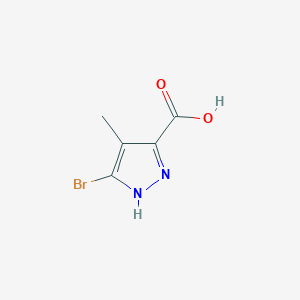

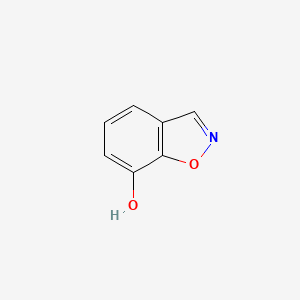

3-Bromo-4-methyl-1H-pyrazole-5-carboxylic acid is a chemical compound that belongs to the pyrazole family, characterized by a 5-membered ring containing two nitrogen atoms. This compound is not directly mentioned in the provided papers, but its structure is closely related to the compounds discussed in the research. Pyrazole derivatives are of significant interest due to their diverse biological activities and potential applications in pharmaceuticals and agrochemicals .

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. One approach involves the reaction of potassium tricyanomethanide with diaminopyrazole, followed by a selective Sandmeyer reaction to produce 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides in good yield . Another method includes the annulation of 1-cyanocyclopropane-1-carboxylates with arylhydrazines under the influence of a Brønsted acid to afford 1,3,5-trisubstituted pyrazoles . Additionally, the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, a compound with a similar structure to the one of interest, has been reported using a sequence of hydrazining, cyclization, bromination, oxidation, and hydrolysis .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be elucidated using X-ray crystallography, as demonstrated in the study of 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde . The crystal structure of 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid was also determined, revealing a trigonal space group and stabilization by intermolecular hydrogen bonds .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions. The antifungal activity of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides was tested, indicating that the functional groups on the pyrazole ring can interact with biological targets . The vibrational and electronic absorption spectra of 5-amino-1-(4-bromophenyl)-3-phenyl-1-H-pyrazole suggest that intramolecular charge transfer occurs within the molecule, which is important for understanding its reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be studied through various spectroscopic techniques. Solvatochromic and single crystal studies of 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde showed how the emission spectrum and quantum yield of the compound vary in different solvents . The nonlinear optical properties of 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid were attributed to a small energy gap between the frontier molecular orbitals . Vibrational spectroscopy and electronic absorption spectral studies provided insights into the stability and electronic properties of 5-amino-1-(4-bromophenyl)-3-phenyl-1-H-pyrazole .

Wissenschaftliche Forschungsanwendungen

Synthesis and Antifungal Activity

3-Bromo-4-methyl-1H-pyrazole-5-carboxylic acid is an intermediate in the synthesis of various pyrazole derivatives with potential antifungal activities. For example, novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides synthesized from similar pyrazole compounds have shown moderate to excellent antifungal activities against several phytopathogenic fungi. These compounds' antifungal activities were tested via in vitro mycelia growth inhibition assays, revealing some compounds to exhibit higher activity than the commercial fungicide boscalid. Molecular docking studies suggested that the antifungal efficacy of these compounds could be attributed to their ability to form hydrogen bonds with specific amino acids on the target enzyme succinate dehydrogenase (SDH) (Shijie Du et al., 2015).

Chemical Synthesis Enhancements

The chemical synthesis of 3-Bromo-4-methyl-1H-pyrazole-5-carboxylic acid and its derivatives has been the subject of various studies aiming to improve synthetic routes and efficiencies. One study detailed a modified, economical, and efficient synthesis method for variably substituted pyrazolo[4,3-d]pyrimidin-7-ones, starting from 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid, which is exclusively brominated at the 4-position. This method, utilizing microwave irradiation, provided excellent yields in a significantly shorter time compared to conventional heating methods (K. Khan et al., 2005).

Intermediate in Insecticide Development

3-Bromo-4-methyl-1H-pyrazole-5-carboxylic acid serves as a critical intermediate in the synthesis of new insecticidal compounds, such as chlorantraniliprole. This process involves a series of reactions starting from specific precursors, leading to the production of chlorantraniliprole with an overall yield of 55.0%. The product's structure was confirmed through various spectroscopic methods, highlighting the importance of 3-Bromo-4-methyl-1H-pyrazole-5-carboxylic acid in developing effective insecticidal agents (Chen Yi-fen et al., 2010).

Coordination Complexes and Material Science

Another area of application involves the synthesis of coordination complexes for material science applications. Pyrazole-dicarboxylate acid derivatives, closely related to 3-Bromo-4-methyl-1H-pyrazole-5-carboxylic acid, have been utilized to synthesize novel mononuclear CuII/CoII coordination complexes. These complexes were characterized by various spectroscopic methods, and their crystal structures were elucidated using X-ray diffraction, demonstrating the versatility of pyrazole carboxylic acids in the field of coordination chemistry and material science (S. Radi et al., 2015).

Safety And Hazards

Eigenschaften

IUPAC Name |

5-bromo-4-methyl-1H-pyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O2/c1-2-3(5(9)10)7-8-4(2)6/h1H3,(H,7,8)(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUBJTYQPUOFEIA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NN=C1C(=O)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60617390 |

Source

|

| Record name | 5-Bromo-4-methyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60617390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4-methyl-1H-pyrazole-5-carboxylic acid | |

CAS RN |

929554-40-5 |

Source

|

| Record name | 5-Bromo-4-methyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60617390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Azaspiro[4.4]nonan-1-one](/img/structure/B1288749.png)